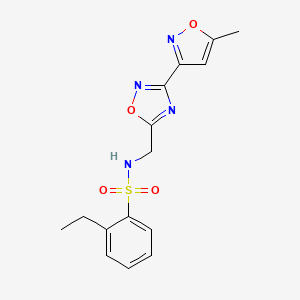

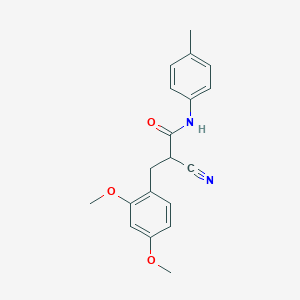

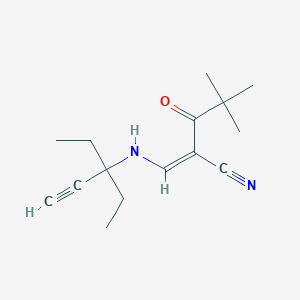

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antibacterial Activities of New Derivatives

The study presented in paper focuses on the synthesis of new derivatives of (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride, which were then used to produce a variety of compounds including 2-propenoyl hydrazines, 2-propenoylamides, and 2-thiol propenoates. Some of these compounds were further cyclized to yield novel heterocyclic derivatives. The abstract does not provide specific information on the antibacterial activities of these compounds, but the title suggests that this was a key focus of the research.

Synthesis Analysis Using Combined Sources of "CN"

Paper introduces a novel protocol for the cyanation of aryl C-H bonds using N,N-dimethylformamide and ammonia as a combined source for the cyano "CN" unit. This method demonstrates high regioselectivity, producing monosubstituted nitriles at the less hindered C-H position. The study also achieved the preparation of doubly labeled nitrile compounds, which is a significant advancement in the field of cyanation reactions.

Novel Reaction of Sulfamide with Phosphine

In paper , the reaction of cyanamide with various bis(diphenylphosphino) compounds in the presence of diethyl azodicarboxylate (DAD) resulted in the formation of bis-and tris-N-cyanophospha-λ5-azenes. Additionally, the reaction of sulfamide with bis(diphenylphosphino)methane and DAD led to the production of a phosphine oxide derivative and a cyclic system. The study postulates an intramolecular effect, likely steric in nature, that influences these reactions.

Molecular Structure Analysis of a Cyano Propenoic Acid Dye

The synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid is detailed in paper , where the compound was obtained through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate. The structure was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy. The electronic properties were analyzed using UV-visible absorption spectroscopy, and the compound's electrochemical behavior was studied through cyclic voltammetry. Thermal properties were also investigated using TG-DTA.

Physical and Chemical Properties Analysis in Organic Solvents

Paper examines the thermodynamic properties of 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide and its 4-methylphenyl derivative. The study determined the fusion temperature and temperature dependence of dissolution in various organic solvents. Differential enthalpies and entropies of solution were calculated, as well as the entropies and enthalpies of mixing at 298 K. The research analyzed the effect of intermolecular interactions on solubility and enthalpies of mixing in the solutions.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- A study explored the synthesis and by-products of related compounds, such as 2-cyano-4′-methylbiphenyl, highlighting the chemical processes involved in the creation of similar compounds (C. Qun, 2007).

Thermodynamic Properties :

- Research has been conducted on the thermodynamic properties of compounds similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide, such as 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, providing insights into their behavior in different solvents (I. Sobechko et al., 2017).

Quantum Chemical Studies :

- Quantum chemical studies on structurally related compounds, like bicalutamide (a prostate cancer medication), have been carried out to understand their molecular and energetic properties (I. Otuokere & F. J. Amaku, 2015).

Antibacterial Activities :

- The antibacterial activities of compounds structurally related to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide have been studied, indicating potential applications in combating bacterial infections (A. K. El‐Ziaty & S. Shiba, 2007).

Photophysical Studies :

- Research on substituted 1,2-diarylethenes, including compounds with similar structural features, has shed light on their photophysical properties, which could have applications in materials science (Anil Kumar Singh & Sriram Kanvah, 2001).

Synthesis and Characterization :

- Various studies have focused on the synthesis and characterization of related compounds, providing a deeper understanding of their chemical properties and potential applications (S. Kotteswaran et al., 2016).

Propiedades

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-4-7-16(8-5-13)21-19(22)15(12-20)10-14-6-9-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYDJTMDEVBQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

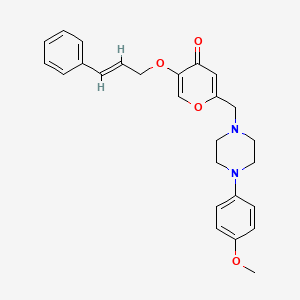

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

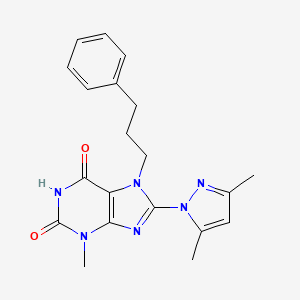

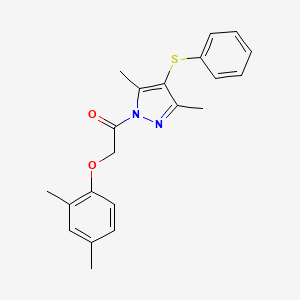

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

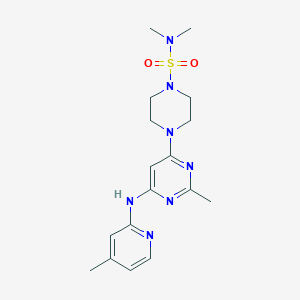

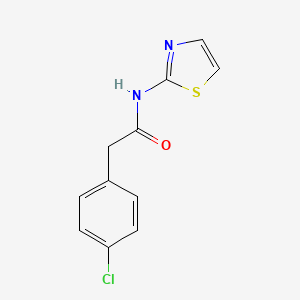

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

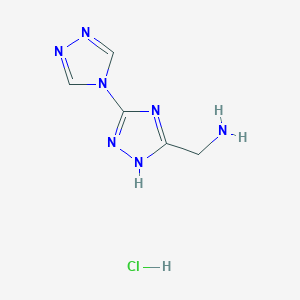

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)